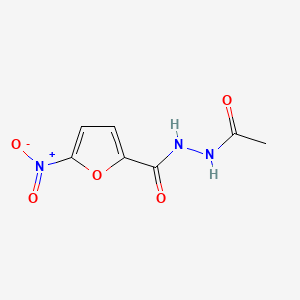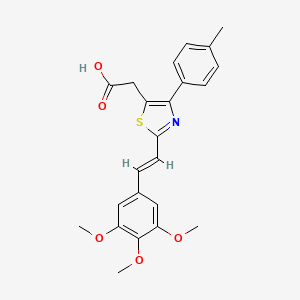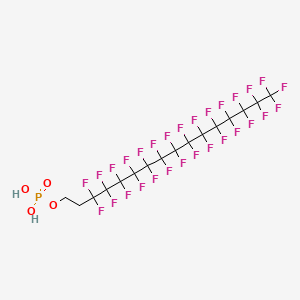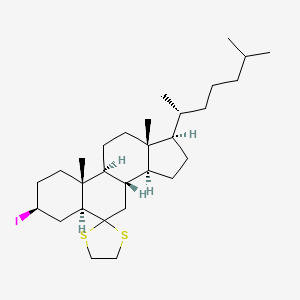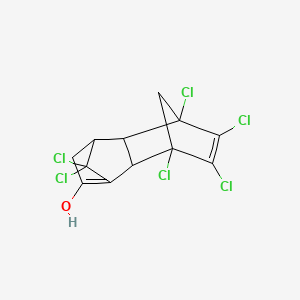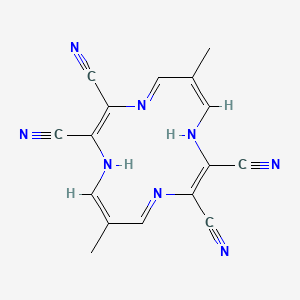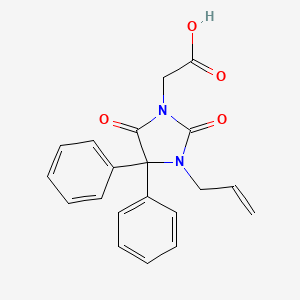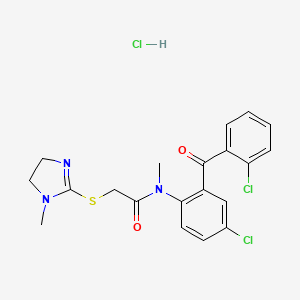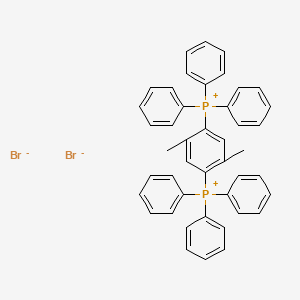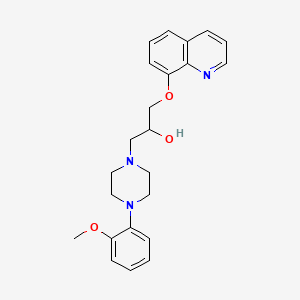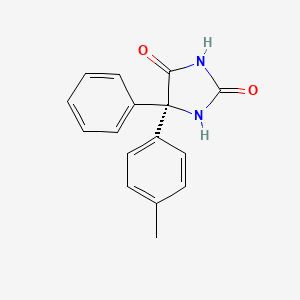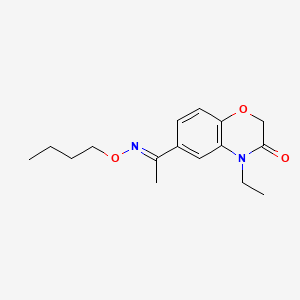
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- is a complex organic compound with the molecular formula C18H14ClF3O4 and a molecular weight of 386.755. This compound is known for its unique chemical structure, which includes a benzodioxan ring, a carboxylic acid group, and several substituents such as chlorine, methyl, and trifluoromethyl groups .
Preparation Methods
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of advanced catalytic systems to achieve high throughput and consistent product quality .
Chemical Reactions Analysis
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of various substituents on biological activity. It may also serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its activity against specific diseases or conditions, as well as its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- can be compared with other similar compounds, such as:
1,3-Benzodioxan-2-carboxylic acid derivatives: These compounds share the benzodioxan ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often exhibit unique chemical reactivity and biological activity, making them valuable for various applications.
Chlorinated aromatic compounds: The presence of chlorine in aromatic compounds can significantly influence their reactivity and interactions with biological targets.
The uniqueness of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, methyl ester, (E)- lies in its combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
86617-00-7 |
|---|---|
Molecular Formula |
C18H14ClF3O4 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
methyl (2S,4S)-6-chloro-4-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H14ClF3O4/c1-17(10-4-3-5-11(8-10)18(20,21)22)13-9-12(19)6-7-14(13)25-16(26-17)15(23)24-2/h3-9,16H,1-2H3/t16-,17-/m0/s1 |
InChI Key |
ZDFHGRYRGQMCFG-IRXDYDNUSA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


